Anti-Inflammatory Activity: Direct Head-to-Head NO Inhibition Comparison in LPS-Stimulated RAW 264.7 Macrophages
In the only published direct head-to-head comparison including piperchabamide A, Tran et al. (2024) evaluated the NO inhibitory activity of eleven alkaloids isolated from Piper longum leaves. Piperchabamide A (compound 8) significantly reduced NO production in LPS-stimulated RAW 264.7 murine macrophages with an IC50 of 1.63 ± 0.14 μM. This was approximately 1.7-fold less potent than the new alkaloid piperlongumine A (IC50 = 0.97 ± 0.05 μM) and 1.8-fold less potent than compound 7, (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl)propanone (IC50 = 0.91 ± 0.07 μM) [1]. Piperchabamide A thus occupies an intermediate potency tier within this co-isolated alkaloid panel, establishing its quantifiable anti-inflammatory activity while clarifying that it is not the most potent member of its co-occurring class.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 1.63 ± 0.14 μM |
| Comparator Or Baseline | Piperlongumine A (new alkaloid, compound 1): IC50 = 0.97 ± 0.05 μM; (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl)propanone (compound 7): IC50 = 0.91 ± 0.07 μM |
| Quantified Difference | Piperchabamide A is 1.68-fold less potent than piperlongumine A and 1.79-fold less potent than compound 7 |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; NO production measured via Griess assay; compounds tested at multiple concentrations; data expressed as mean ± SD |
Why This Matters
For researchers procuring a defined-potency anti-inflammatory reference standard, piperchabamide A offers a well-characterized intermediate IC50 of 1.63 μM against NO production—an activity tier that is neither sub-micromolar (avoiding cytotoxicity confounds) nor inactive (avoiding false negatives in mechanistic studies).
- [1] Tran TTP, et al. Alkaloids from Piper longum L and their Anti-inflammatory Properties. Chem Biodivers. 2024;21(12):e202401224. PMID: 39149874. View Source
